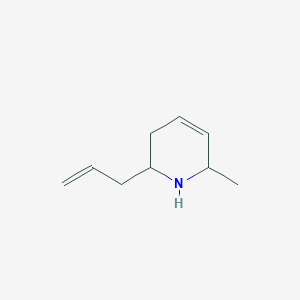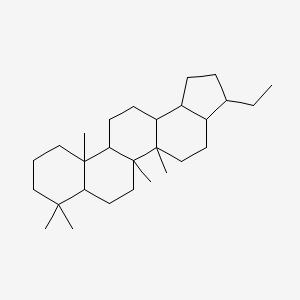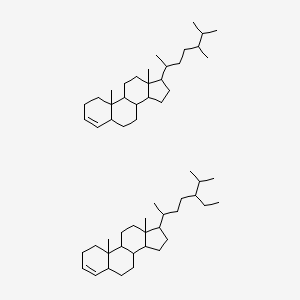
3-Chlorocyclohexa-3,5-diene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Cloro-ciclohexa-3,5-dieno-1,2-diol es un compuesto organoclorado caracterizado por un anillo de ciclohexadieno sustituido con un átomo de cloro y dos grupos hidroxilo. Este compuesto es notable por su estructura única, que le confiere propiedades químicas y reactividad distintas. Se utiliza en diversas aplicaciones de investigación científica, particularmente en síntesis orgánica y química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-Cloro-ciclohexa-3,5-dieno-1,2-diol generalmente implica la cloración de ciclohexa-3,5-dieno-1,2-diol. Un método común incluye la reacción de ciclohexa-3,5-dieno-1,2-diol con cloruro de tionilo (SOCl₂) en condiciones controladas para introducir el átomo de cloro en la posición deseada. La reacción generalmente se lleva a cabo en un solvente inerte como el diclorometano a bajas temperaturas para evitar reacciones secundarias.
Métodos de producción industrial: A escala industrial, la producción de 3-Cloro-ciclohexa-3,5-dieno-1,2-diol puede implicar procesos de flujo continuo para garantizar la calidad y el rendimiento consistentes. El uso de reactores automatizados y el control preciso de los parámetros de reacción como la temperatura, la presión y la concentración de reactivos son cruciales para una producción eficiente.
Tipos de reacciones:
Oxidación: El 3-Cloro-ciclohexa-3,5-dieno-1,2-diol puede sufrir reacciones de oxidación para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: La reducción de este compuesto se puede lograr utilizando reactivos como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄), lo que lleva a la formación de alcoholes o hidrocarburos reducidos.
Sustitución: El átomo de cloro en el 3-Cloro-ciclohexa-3,5-dieno-1,2-diol se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila. Los reactivos como la azida de sodio (NaN₃) o el cianuro de potasio (KCN) se utilizan comúnmente.
Reactivos y condiciones comunes:
Oxidación: KMnO₄ en medio acuoso o alcalino.
Reducción: NaBH₄ en metanol o etanol.
Sustitución: NaN₃ en dimetilsulfóxido (DMSO).
Productos principales:
Oxidación: Formación de quinonas cloradas o epóxidos.
Reducción: Formación de derivados de ciclohexano.
Sustitución: Formación de derivados azida o ciano.
Aplicaciones Científicas De Investigación
El 3-Cloro-ciclohexa-3,5-dieno-1,2-diol se utiliza en varios campos de la investigación científica:
Química: Sirve como intermedio en la síntesis de moléculas orgánicas complejas y como material de partida para la preparación de diversos derivados.
Biología: Se estudia el compuesto por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como farmacóforo en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y como reactivo en química analítica.
Mecanismo De Acción
El mecanismo por el cual el 3-Cloro-ciclohexa-3,5-dieno-1,2-diol ejerce sus efectos depende de las reacciones específicas que experimenta. En los sistemas biológicos, puede interactuar con los componentes celulares a través de sus grupos hidroxilo y cloro, potencialmente interrumpiendo los procesos celulares o las vías de señalización. Los objetivos moleculares y las vías exactas implicados son objeto de investigación en curso.
Compuestos similares:
Ciclohexa-3,5-dieno-1,2-diol: Carece del átomo de cloro, lo que da como resultado una reactividad y aplicaciones diferentes.
3-Bromo-ciclohexa-3,5-dieno-1,2-diol: Estructura similar pero con un átomo de bromo en lugar de cloro, lo que lleva a diferentes propiedades químicas.
3-Fluoro-ciclohexa-3,5-dieno-1,2-diol:
Unicidad: El 3-Cloro-ciclohexa-3,5-dieno-1,2-diol es único debido a la presencia del átomo de cloro, que le confiere patrones de reactividad distintos y posibles actividades biológicas. Su patrón de sustitución específico lo convierte en un compuesto valioso en la química sintética y en diversas aplicaciones de investigación.
Comparación Con Compuestos Similares
Cyclohexa-3,5-diene-1,2-diol: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Bromocyclohexa-3,5-diene-1,2-diol: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
3-Fluorocyclohexa-3,5-diene-1,2-diol:
Uniqueness: 3-Chlorocyclohexa-3,5-diene-1,2-diol is unique due to the presence of the chlorine atom, which imparts distinct reactivity patterns and potential biological activities. Its specific substitution pattern makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
IUPAC Name |
3-chlorocyclohexa-3,5-diene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKJBAXHIQWXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)Cl)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12106060.png)
![1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide](/img/structure/B12106072.png)


![Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12106084.png)
![2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B12106094.png)

![2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride](/img/structure/B12106111.png)






